![molecular formula C15H28N2O2 B15223477 tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic framework .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in drug design .
Biology
In biological research, this compound has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs .
Medicine
In medicine, the compound’s ability to inhibit specific proteins and enzymes makes it a potential therapeutic agent for various diseases, including tuberculosis .
Industry
In the industrial sector, this compound is used in the synthesis of other spirocyclic compounds, which have applications in pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with molecular targets such as the MmpL3 protein. This interaction inhibits the protein’s function, thereby exerting its biological effects . The compound’s spirocyclic structure allows it to fit into specific binding sites on the target protein, disrupting its activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
tert-Butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate: This compound includes a benzyl group, which may alter its biological activity.
Uniqueness
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is unique due to its specific spirocyclic framework and its potential as an inhibitor of the MmpL3 protein. This makes it a valuable compound in the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C15H28N2O2 |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
tert-butyl N-(1-azaspiro[5.5]undecan-4-yl)carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-7-10-16-15(11-12)8-5-4-6-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
Clave InChI |
WZDGORYUPLGTMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCNC2(C1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)

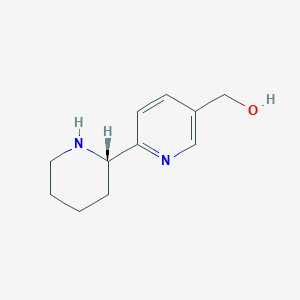
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
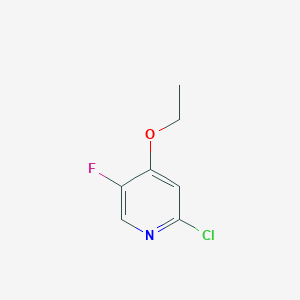

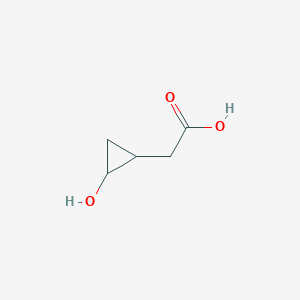
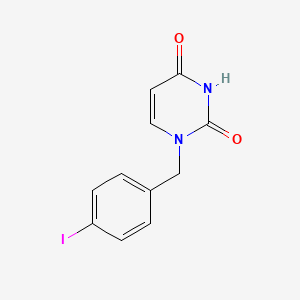

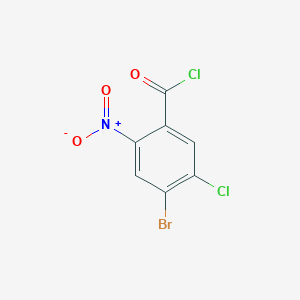
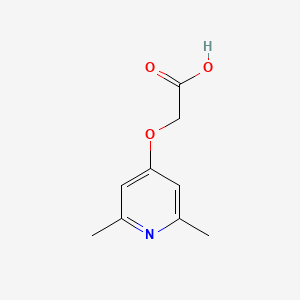

![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
